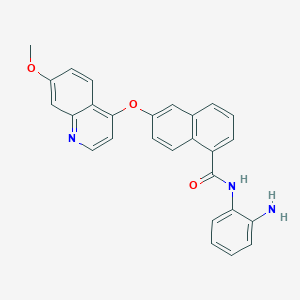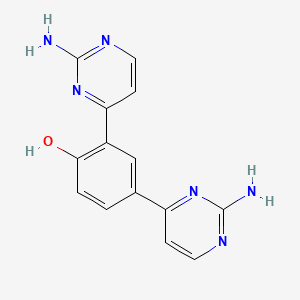
Voruciclib
Übersicht
Beschreibung
Voruciclib ist ein oral verabreichter, selektiver Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9). Es hat sich als vielversprechend in der Behandlung sowohl hämatologischer Malignome als auch solider Tumoren erwiesen. CDK9 spielt eine entscheidende Rolle bei der Zellzyklusregulation, einschließlich der Modulation von therapeutischen Zielen im Krebs, wie z. B. dem Myeloid-Leukämie-Zelldifferenzierungsprotein (MCL1) und dem MYC-Proto-Onkogen-Protein (MYC) .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und abschließende Kupplungsreaktionen. Spezifische Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Synthesewege für die großtechnische Produktion, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Voruciclib wurde umfassend auf seine Anwendungen in folgenden Bereichen untersucht:
Chemie: Wird als Werkzeugverbindung verwendet, um die CDK9-Inhibition zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Regulation der Genexpression und Proteindegradation.
Medizin: Hat sich als vielversprechend in der Behandlung von akuter myeloischer Leukämie, chronischer lymphatischer Leukämie und diffus großzelligem B-Zell-Lymphom erwiesen. .
Industrie: Potenzielle Anwendungen bei der Entwicklung gezielter Krebstherapien.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Inhibition von CDK9, einem Schlüsselregulator der Genexpression. CDK9 steuert die Transkription von MCL1 und MYC, Proteinen, die in Krebszellen oft dysreguliert sind. Durch die Inhibition von CDK9 senkt this compound MCL1 und MYC, was zu einer verringerten Zellproliferation und erhöhter Apoptose in Krebszellen führt .
Wirkmechanismus
Voruciclib exerts its effects by selectively inhibiting CDK9, a key regulator of gene transcription. CDK9 controls the transcription of MCL1 and MYC, proteins often dysregulated in cancer cells. By inhibiting CDK9, this compound downregulates MCL1 and MYC, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Voruciclib interacts with CDK9, a key enzyme involved in cell cycle regulation . By inhibiting CDK9, this compound indirectly downregulates the anti-apoptotic protein Mcl-1 . This interaction is crucial as Mcl-1 contributes to the pathophysiology of certain B-cell malignancies and AML .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, this compound decreases Mcl-1 protein expression, which can lead to increased apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of CDK9 . This leads to a decrease in Mcl-1 protein levels, thereby promoting apoptosis in cancer cells . This mechanism of action supports the evaluation of this compound as a single agent and in combination with other drugs in the treatment of AML and B-cell malignancies .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease Mcl-1 protein expression in a time-dependent manner . This suggests that the effects of this compound can change over time, potentially influencing its efficacy and the design of treatment schedules .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s known that this compound has been evaluated in preclinical models for its effects on Mcl-1 protein expression and its synergistic effects with venetoclax .
Metabolic Pathways
This compound’s primary metabolic pathway involves its interaction with CDK9 . By inhibiting CDK9, this compound can influence the levels of Mcl-1, a protein that plays a crucial role in the survival of cancer cells .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not mentioned in the search results. Given its role as a CDK9 inhibitor, it’s likely that this compound is distributed to areas of the cell where CDK9 is active .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. As a CDK9 inhibitor, this compound would be expected to localize to areas of the cell where CDK9 and its associated proteins are found .
Vorbereitungsmethoden
The synthesis of Voruciclib involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Voruciclib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen innerhalb des Moleküls.
Substitutionsreaktionen: Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Halogenierungsmittel und Nucleophile.
Vergleich Mit ähnlichen Verbindungen
Voruciclib ist aufgrund seiner potenten und selektiven Inhibition von CDK9 einzigartig. Ähnliche Verbindungen umfassen:
Flavopiridol (Alvocidib): Ein weiterer CDK-Inhibitor mit breiterer Aktivität, der jedoch mit Off-Target-Effekten und dosislimitierenden Toxizitäten verbunden ist.
Sotorasib (AMG 510): und Adagrasib: KRAS-Inhibitoren, die in präklinischen Modellen synergistische Effekte in Kombination mit this compound gezeigt haben.
Die Selektivität von this compound für CDK9 und seine Fähigkeit, mit anderen Krebstherapien zu synergisieren, unterstreichen sein Potenzial als wertvolles Therapeutikum.
Eigenschaften
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGRAKIAJJGMM-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000023-04-0 | |
| Record name | Voruciclib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voruciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VORUCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)
![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)
![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)





![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)

